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Compound of Interest

Compound Name: SAR156497

Cat. No.: B15573366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent

Aurora kinase inhibitors: SAR156497 and Barasertib (AZD1152). The information presented

herein is intended to assist researchers in making informed decisions for their preclinical and

clinical studies.

Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation

of mitosis. Their dysregulation is frequently observed in various cancers, making them

attractive targets for therapeutic intervention. SAR156497 is a potent inhibitor of Aurora

kinases A, B, and C.[1] Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to

its active form, AZD1152-HQPA, a highly selective inhibitor of Aurora B kinase.[2][3]

Understanding the distinct selectivity profiles of these inhibitors is paramount for predicting their

on-target efficacy and potential off-target effects.

Data Presentation: Quantitative Comparison of
Kinase Inhibition
The following table summarizes the in vitro inhibitory potency of SAR156497 and Barasertib

(as its active metabolite, AZD1152-HQPA) against their primary Aurora kinase targets.
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Inhibitor Target
Potency (IC50/Ki,
nM)

Selectivity Notes

SAR156497 Aurora A IC50: 0.6
Potent inhibitor of both

Aurora A and B.[2]

Aurora B IC50: 1

Barasertib (AZD1152-

HQPA)
Aurora A Ki: 1369

Highly selective for

Aurora B over Aurora

A (~3700-fold).[4][5]

Aurora B Ki: 0.36

IC50: 0.37

Tested against a panel

of over 50 other

kinases with high

specificity.[3][6]

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using the DOT language for Graphviz.
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Biochemical Kinase Assay Workflow (ADP-Glo™)

Start: Prepare Reagents
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Cellular Phospho-Histone H3 Assay Workflow
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Cellular Phospho-Histone H3 Assay
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Biochemical Assay: In Vitro Kinase Activity (ADP-Glo™
Assay)
This protocol is adapted from commercially available luminescent kinase assay kits, such as

the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a purified kinase.

Materials:

Recombinant human Aurora A or Aurora B kinase

Kinase-specific peptide substrate

ATP

Kinase reaction buffer

Test inhibitors (SAR156497, Barasertib-HQPA)

ADP-Glo™ Reagent and Kinase Detection Reagent

384-well white assay plates

Luminometer

Procedure:

Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute

the inhibitors and ATP/substrate mix in kinase reaction buffer.

Kinase Reaction:

To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO).

Add the recombinant kinase solution to each well.
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Initiate the kinase reaction by adding the ATP/substrate mixture.

Include controls for no kinase (background) and no inhibitor (100% activity).

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

Signal Generation:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and, therefore, the kinase activity. Calculate the percent inhibition for each inhibitor

concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data

to a dose-response curve using appropriate software.

Cell-Based Assay: Phospho-Histone H3 (Ser10)
Immunofluorescence
This protocol outlines a method to assess the in-cell activity of Aurora B kinase inhibitors by

measuring the phosphorylation of its substrate, Histone H3.

Objective: To quantify the inhibition of Aurora B kinase activity in a cellular context.

Materials:

Human cancer cell line (e.g., HeLa, HCT116)

Cell culture medium and supplements

Test inhibitors (SAR156497, Barasertib-HQPA)

Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

Nuclear counterstain (e.g., DAPI)

Fluorescence microscope or high-content imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of the test inhibitors for a predetermined time

(e.g., 24 hours). Include a vehicle-treated control.

Fixation and Permeabilization:

Aspirate the culture medium and wash the cells with PBS.

Fix the cells with the fixative solution for 15 minutes at room temperature.

Wash the cells with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash the cells with PBS.

Immunostaining:

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
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Incubate the cells with the primary antibody (anti-phospho-Histone H3) diluted in blocking

buffer overnight at 4°C.

Wash the cells with PBS.

Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in

blocking buffer for 1 hour at room temperature, protected from light.

Wash the cells with PBS.

Imaging and Analysis:

Acquire images of the cells using a fluorescence microscope or a high-content imaging

system.

Quantify the mean fluorescence intensity of the phospho-Histone H3 signal in the nucleus

of mitotic cells for each treatment condition. A reduction in signal intensity indicates

inhibition of Aurora B kinase.

Conclusion
Both SAR156497 and Barasertib are potent inhibitors of Aurora kinases. The key differentiator

lies in their selectivity profiles. SAR156497 is a potent inhibitor of both Aurora A and Aurora B,

which may offer a broader anti-mitotic activity. In contrast, Barasertib (AZD1152-HQPA)

demonstrates exceptional selectivity for Aurora B, which could potentially translate to a more

targeted therapeutic effect with a different safety profile. The choice between these inhibitors

will depend on the specific research question and the desired biological outcome, whether it is

the dual inhibition of Aurora A and B or the specific targeting of Aurora B. Further studies,

including comprehensive off-target kinase profiling and in vivo efficacy and toxicity

assessments, are crucial for the continued development of these promising anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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